molecular formula C3HBrINS B025449 5-Bromo-2-iodothiazole CAS No. 108306-64-5

5-Bromo-2-iodothiazole

Cat. No.: B025449
CAS No.: 108306-64-5
M. Wt: 289.92 g/mol
InChI Key: KYEQBVRCNVCFOF-UHFFFAOYSA-N
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Description

5-Bromo-2-iodothiazole is an organic compound that belongs to the thiazole family, characterized by the presence of both bromine and iodine atoms. This compound is a pale yellow solid that is stable at room temperature and has significant applications in various fields of scientific research and industry .

Mechanism of Action

Target of Action

It’s known that this compound is a key intermediate in organic synthesis , suggesting that it may interact with a variety of biological targets.

Mode of Action

Its chemical structure, which includes bromine and iodine atoms, allows it to be used in the synthesis of various organic compounds . This suggests that it may interact with its targets through covalent bonding, given the reactivity of halogens.

Biochemical Pathways

The specific biochemical pathways affected by 5-Bromo-2-iodothiazole are currently unknown. It’s worth noting that thiazole derivatives, to which this compound belongs, are key components in a variety of functional molecules used in everyday applications .

Pharmacokinetics

Its molecular weight of 29093 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .

Result of Action

It’s known that this compound is used as an important intermediate in organic synthesis , suggesting that it may have a wide range of effects depending on the specific context of its use.

Action Environment

The action of this compound may be influenced by various environmental factors. For instance, its stability at room temperature suggests that it may be sensitive to heat. Furthermore, its solubility in organic solvents indicates that its action may be influenced by the polarity of its environment.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-iodothiazole typically involves the halogenation of thiazole derivatives. One common method is the bromination of 2-iodothiazole using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to ensure selectivity and yield .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure consistent quality and high yield. The compound is then purified through crystallization or distillation techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-iodothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the substituents introduced.

Scientific Research Applications

5-Bromo-2-iodothiazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2-Bromothiazole
  • 2-Iodothiazole
  • 5-Chloro-2-iodothiazole

Comparison: 5-Bromo-2-iodothiazole is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity and selectivity in chemical reactions. Compared to 2-Bromothiazole and 2-Iodothiazole, the dual halogenation allows for more versatile synthetic applications and the potential for forming more complex structures .

Properties

IUPAC Name

5-bromo-2-iodo-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HBrINS/c4-2-1-6-3(5)7-2/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYEQBVRCNVCFOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HBrINS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10546085
Record name 5-Bromo-2-iodo-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10546085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108306-64-5
Record name 5-Bromo-2-iodo-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10546085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-2-iodo-1,3-thiazole
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